molecular formula C10H14N2O2 B7862065 Methyl 2-(isopropylamino)nicotinate

Methyl 2-(isopropylamino)nicotinate

Cat. No.: B7862065
M. Wt: 194.23 g/mol
InChI Key: JONFJMAYRJUUJO-UHFFFAOYSA-N
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Description

Methyl 2-(isopropylamino)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the pyridine ring’s 3-position and an isopropylamino (-NH-CH(CH₃)₂) substituent at the 2-position. Its molecular formula is C₁₀H₁₃N₂O₂, with a molar mass of 193.2 g/mol. This compound’s structural complexity distinguishes it from simpler nicotinate esters, as the isopropylamino group introduces steric and electronic effects that influence its physicochemical properties, metabolic stability, and biological activity.

Properties

IUPAC Name

methyl 2-(propan-2-ylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)12-9-8(10(13)14-3)5-4-6-11-9/h4-7H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONFJMAYRJUUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(isopropylamino)nicotinate is a compound of significant interest in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an isopropylamino group. This structural modification is believed to enhance its biological activity compared to other nicotinamides.

  • Chemical Formula : C12_{12}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : 220.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is thought to exert its effects through:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
  • Receptor Modulation : The compound can bind to receptors that mediate pain and inflammation, potentially leading to analgesic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in treating infections, particularly those resistant to conventional antibiotics.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In a study involving various cancer cell lines, the compound demonstrated significant cytotoxic effects.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The IC50 values indicate that this compound has a potent effect on cancer cell viability, warranting further investigation into its mechanisms and potential therapeutic uses.

Case Studies

  • Study on Antinociceptive Activity :
    A study evaluated the antinociceptive effects of this compound in animal models. The results showed a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.
  • Inflammation Model :
    In a murine model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its role in modulating inflammatory responses.

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds such as methyl nicotinate and methyl 2-(ethylamino)nicotinate. The following table summarizes key differences in their biological activities:

CompoundAntimicrobial ActivityAnticancer ActivityAnalgesic Effects
This compoundHighModerateStrong
Methyl nicotinateModerateLowModerate
Methyl 2-(ethylamino)nicotinateLowModerateWeak

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between Methyl 2-(isopropylamino)nicotinate and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Pyridine Ring Positions) Key Functional Groups
This compound C₁₀H₁₃N₂O₂ 193.2 2-isopropylamino, 3-methyl ester Ester, secondary amine
Isopropyl nicotinate C₉H₁₁NO₂ 165.2 3-isopropyl ester Ester
Methyl nicotinate C₇H₇NO₂ 153.1 3-methyl ester Ester
Methyl 2-amino-6-methoxynicotinate C₈H₁₀N₂O₃ 182.2 2-amino, 3-methyl ester, 6-methoxy Ester, primary amine, methoxy ether

Key Observations :

  • Steric Effects: The isopropylamino group in this compound introduces significant steric hindrance compared to unsubstituted esters like methyl nicotinate. This may reduce enzymatic hydrolysis rates and alter membrane permeability .
  • Electronic Effects: The electron-donating isopropylamino group may stabilize the pyridine ring, influencing reactivity and interactions with biological targets.

Metabolic Stability and Hydrolysis

Nicotinate esters are prone to hydrolysis by esterases, including human serum albumin (HSA). Evidence highlights the following trends :

  • Methyl nicotinate : Half-life >95 hours in HSA, indicating slow hydrolysis due to steric protection of the methyl ester.
  • 2-Butoxyethyl nicotinate : Half-life <15 minutes, reflecting rapid hydrolysis due to a less hindered ester group.
  • Isopropyl nicotinate: Not explicitly studied in the evidence, but its bulkier isopropyl group may slow hydrolysis compared to methyl esters.

However, the secondary amine may introduce hydrogen-bonding interactions that offset steric effects, necessitating experimental validation.

Skin Penetration and Formulation Effects

Evidence suggests that nicotinate esters’ skin penetration (measured via erythema induction) is influenced by formulation vehicles . For example:

  • Hydrophobic bases enhance penetration of lipophilic esters like isopropyl nicotinate.
  • Polar vehicles may better solubilize amines, favoring this compound.

Comparative Penetration Potential:

  • Methyl nicotinate’s small size and moderate lipophilicity facilitate skin absorption.
  • This compound’s larger size and polarity may reduce passive diffusion unless formulated with penetration enhancers (e.g., surfactants) .

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